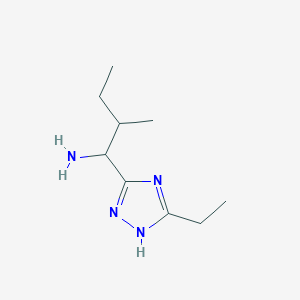
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine is a compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole with 2-methylbutan-1-amine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent and other therapeutic uses.
Agrochemicals: The compound is explored for its potential use in developing new pesticides or herbicides.
Materials Science: It is investigated for its properties in creating new materials with specific characteristics.
作用機序
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1H-1,2,4-triazole: A basic triazole compound with similar structural features.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different functional groups.
Uniqueness
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC名 |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-4-6(3)8(10)9-11-7(5-2)12-13-9/h6,8H,4-5,10H2,1-3H3,(H,11,12,13) |
InChIキー |
XUZDTQBNFBNSKH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NN1)C(C(C)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


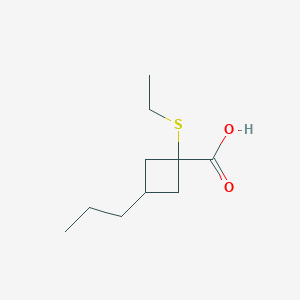
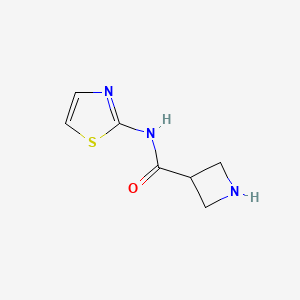
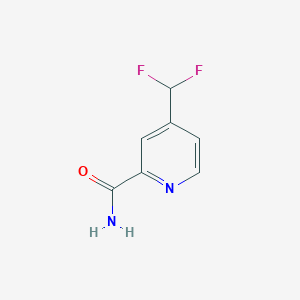
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
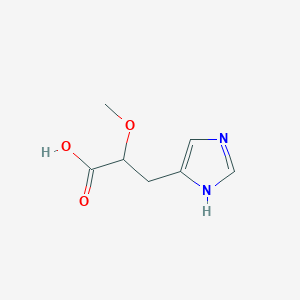
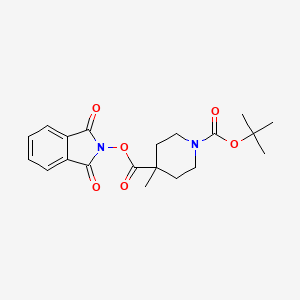
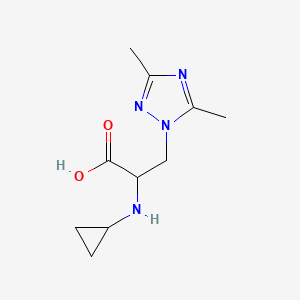
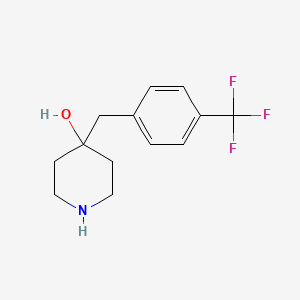
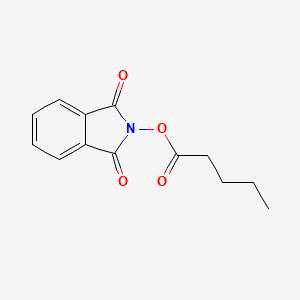
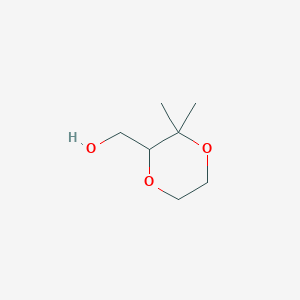
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
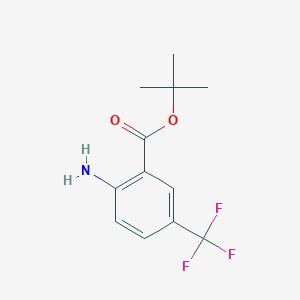
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
